molecular formula C7H3Br2ClO B1315418 3,5-Dibromobenzoyl Chloride CAS No. 23950-59-6

3,5-Dibromobenzoyl Chloride

Cat. No. B1315418
CAS RN: 23950-59-6
M. Wt: 298.36 g/mol
InChI Key: HLAJZZSBQMLRKM-UHFFFAOYSA-N
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Description

3,5-Dibromobenzoyl Chloride is an organic compound with the molecular formula C7H3Br2ClO. It has a molecular weight of 298.36 g/mol . It is a white to light yellow crystalline powder.


Synthesis Analysis

The synthesis of 3,5-Dibromobenzoyl Chloride can be achieved by reacting 3,5-dibromobenzoic acid with phosphorus pentachloride under reflux for one hour . Another method involves the use of thionyl chloride .


Molecular Structure Analysis

The molecular structure of 3,5-Dibromobenzoyl Chloride consists of a benzene ring substituted with two bromine atoms and a benzoyl chloride group . The compound has a density of 2.0±0.1 g/cm3, a boiling point of 306.6±32.0 °C at 760 mmHg, and a molar volume of 148.2±3.0 cm3 .


Physical And Chemical Properties Analysis

3,5-Dibromobenzoyl Chloride has a vapour pressure of 0.0±0.6 mmHg at 25°C and an enthalpy of vaporization of 54.7±3.0 kJ/mol. Its flash point is 139.3±25.1 °C and it has an index of refraction of 1.617. The compound has a molar refractivity of 51.9±0.3 cm3 and a polar surface area of 17 Å2. Its polarizability is 20.6±0.5 10-24 cm3 and it has a surface tension of 49.0±3.0 dyne/cm .

Scientific Research Applications

However, “3,5-Dibromobenzoyl Chloride” is a chemical compound with the molecular formula C7H3Br2ClO and a molecular weight of 298.36 . It’s typically used in research and development settings .

Summary

The research involved reactions of 3,5-dichlorobenzoyl chloride and arylamine compounds in N, N′ -dimethylformamide solution at 60 °C. This resulted in a series of dichlorobenzamide derivatives .

Methods

The experimental procedure involved reacting arylamine compounds with 3,5-dichlorobenzoyl chloride in N, N′ -dimethylformamide solution at 60 °C .

Results

The reactions afforded a series of dichlorobenzamide derivatives in good yields. These new compounds were characterized and confirmed by nuclear magnetic resonance and infrared spectroscopy .

Safety And Hazards

3,5-Dibromobenzoyl Chloride is a hazardous compound. It causes severe skin burns and eye damage. It is also suspected of causing genetic defects . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment is advised .

properties

IUPAC Name

3,5-dibromobenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Br2ClO/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLAJZZSBQMLRKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Br)Br)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Br2ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90541179
Record name 3,5-Dibromobenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90541179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dibromobenzoyl Chloride

CAS RN

23950-59-6
Record name 3,5-Dibromobenzoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23950-59-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Dibromobenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90541179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In a flask equipped with a reflux condenser, 84 g (0.3 mole) of 3,5-dibromobenzoic acid and 68 g (0.33 mole) of phosphorus pentachloride were reacted under reflux for one hour. After removal of phosphorus oxychloride under reduced pressure by means of an aspirator, the reaction product was subjected to vacuum distillation under 8 mm Hg to obtain 63 g of 3,5-dibromobenzoic acid chloride, melting at 125° to 130° C.; in the form of a colorless transparent liquid (yield: 70%).
Quantity
84 g
Type
reactant
Reaction Step One
Quantity
68 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
28
Citations
CH Shih, P Rajamalli, CA Wu, MJ Chiu… - Journal of Materials …, 2015 - pubs.rsc.org
A high glass transition temperature (Tg = 220 C), high triplet energy gap (ET = 2.76 eV) and high electron mobility material bis(m-terphenyl)oxadiazole was readily synthesized. It can …
Number of citations: 63 pubs.rsc.org
JP English, JH Clark, RG Shepherd… - Journal of the …, 1946 - ACS Publications
Material present in the kidneys of rats fed 2-sulfanilamidoquinoxaline was identified by syn-thesis as 3-hydroxy-2-sulfanilamidoquinoxaline. Efforts to synthesize this compound also led …
Number of citations: 44 pubs.acs.org
VB Hubble, KR Bartholomew, AW Weig… - ACS Medicinal …, 2020 - ACS Publications
Approximately 1.7 million Americans develop hospital associated infections each year, resulting in more than 98,000 deaths. One of the main contributors to such infections is the Gram-…
Number of citations: 9 pubs.acs.org
M Akiba, AS Dvornikov, PM Rentzepis - Journal of Photochemistry and …, 2007 - Elsevier
The synthesis and photochemical reaction mechanism of N-benzoyl oxazine derivatives have been investigated. The synthesized materials were found to be photosensitive and …
Number of citations: 24 www.sciencedirect.com
M Akiba, A Dvornikov… - Linear and Nonlinear …, 2006 - spiedigitallibrary.org
The synthesis and photochemical reaction of N-benzoyl oxazines was investigated. The materials were found to be photosensitive and capable of generating oxazine dye upon light …
Number of citations: 2 www.spiedigitallibrary.org
F Lin, Z Yu, X Wang - Chemical Communications, 2019 - pubs.rsc.org
Photocatalyst surface restructuration is of immense practical importance for solar energy utilization. Herein, we present an ingenious strategy to bridge π-conjugated molecules into the …
Number of citations: 9 pubs.rsc.org
AH Blatt - The Journal of Organic Chemistry, 1955 - ACS Publications
Beckmann rearrangement of the oximes. The non-bonded oximes II undergo a normal Beckmann rearrangement with phosphorus pentachloride or benzene-sulfonyl chlorideto yield …
Number of citations: 24 pubs.acs.org
J Liu, MFL Parker, S Wang, RR Flavell, FD Toste… - Chem, 2021 - cell.com
Found in biomolecules, pharmaceuticals, and agrochemicals, amide-containing molecules are ubiquitous in nature, and their derivatization represents a significant methodological goal …
Number of citations: 13 www.cell.com
Y Zhang, F Sun, W Dan, X Fang - The Journal of Organic …, 2017 - ACS Publications
The acylation reaction of BN-arenes has been studied using BN-arene and acyl chloride in good to excellent yields, which led to the first synthesis of indanone BN-analogue. The BN-…
Number of citations: 20 pubs.acs.org
ASK Hashmi, MC Blanco Jaimes… - The Journal of …, 2012 - ACS Publications
A new, highly efficient, and atom-economic access to a series of functionalized 2,5-disubstituted oxazoles from propargylic amides is reported. A series of propargylic amides were …
Number of citations: 158 pubs.acs.org

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